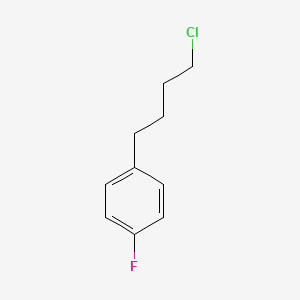

1-(4-Chlorobutyl)-4-fluorobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorobutyl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClF/c11-8-2-1-3-9-4-6-10(12)7-5-9/h4-7H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMDPGDCZIVOKNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00202966 | |

| Record name | 1-(4-Chlorobutyl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54540-58-8 | |

| Record name | 1-(4-Chlorobutyl)-4-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54540-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chlorobutyl)-4-fluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054540588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Chlorobutyl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-chlorobutyl)-4-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.805 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-CHLOROBUTYL)-4-FLUOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NV8D383GB8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-(4-Chlorobutyl)-4-fluorobenzene synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-(4-Chlorobutyl)-4-fluorobenzene

Abstract

This technical guide provides a comprehensive, in-depth analysis of the synthetic pathways leading to this compound, a key intermediate in the development of various pharmaceutical compounds. The primary focus is on the most industrially viable and scientifically robust method: a two-step sequence involving the Friedel-Crafts acylation of fluorobenzene followed by the reduction of the resulting aryl ketone. This document delves into the mechanistic underpinnings of each reaction, offers a comparative analysis of different methodological approaches, and provides detailed, field-proven experimental protocols. The content is structured to deliver both theoretical expertise and practical, actionable insights for researchers, chemists, and professionals in drug development. All claims and protocols are substantiated with authoritative references to ensure scientific integrity and trustworthiness.

Strategic Overview and Retrosynthetic Analysis

This compound is a bifunctional molecule whose structure is not amenable to direct, single-step synthesis from simple precursors. A logical retrosynthetic analysis disconnects the molecule at the C-C bond between the aromatic ring and the alkyl chain. This strategy identifies fluorobenzene and a four-carbon electrophilic synthon as the primary starting materials.

This leads to the most common and effective forward-synthesis strategy:

-

Friedel-Crafts Acylation: Introduction of a four-carbon acyl group onto the fluorobenzene ring via an electrophilic aromatic substitution reaction. This forms the key intermediate, 4-chloro-1-(4-fluorophenyl)butan-1-one.

-

Ketone Reduction: Deoxygenation of the carbonyl group of the intermediate to a methylene (-CH₂) group, yielding the final product.

This two-step approach is advantageous because it avoids the potential for carbocation rearrangements and polyalkylation that can plague direct Friedel-Crafts alkylation reactions.[1][2][3]

Caption: Retrosynthetic analysis of this compound.

Core Synthesis Pathway: Acylation-Reduction

This section details the primary synthetic route, breaking it down into its two constituent steps.

Step 1: Friedel-Crafts Acylation of Fluorobenzene

The Friedel-Crafts acylation is a cornerstone of organic synthesis for creating carbon-carbon bonds with aromatic rings.[4] In this synthesis, fluorobenzene is reacted with 4-chlorobutyryl chloride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Mechanism and Scientific Rationale:

The reaction proceeds via a classic electrophilic aromatic substitution mechanism.[4]

-

Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates with the chlorine atom of the acyl chloride (4-chlorobutyryl chloride). This polarization weakens the C-Cl bond, leading to the formation of a highly reactive, resonance-stabilized acylium ion. This step is critical as it generates the potent electrophile required to attack the aromatic ring.[4]

-

Electrophilic Attack: The electron-rich π-system of the fluorobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion (or sigma complex), which temporarily disrupts the ring's aromaticity.[4] The fluorine atom is an ortho-, para-directing group; however, due to steric hindrance, the para-substituted product, 4-chloro-1-(4-fluorophenyl)butan-1-one, is predominantly formed.

-

Restoration of Aromaticity: A weak base, such as the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the new acyl group. This regenerates the aromatic system and the Lewis acid catalyst, yielding the final ketone product.[4]

A stoichiometric amount of AlCl₃ is necessary because the product ketone can also form a complex with the Lewis acid, rendering it inactive.[3]

Potential Side Reactions: A key consideration when using a halo-functionalized acyl chloride is the potential for a subsequent intramolecular Friedel-Crafts alkylation. The terminal chloroalkyl chain of the product can be activated by the Lewis acid, leading to an intramolecular cyclization to form α-tetralone.[5] This side reaction is more pronounced at higher temperatures and with prolonged reaction times.[5] Therefore, maintaining a low reaction temperature is crucial for maximizing the yield of the desired linear ketone.

Detailed Experimental Protocol: Synthesis of 4-Chloro-1-(4-fluorophenyl)butan-1-one

Safety Note: Aluminum chloride is corrosive and reacts violently with water. 4-Chlorobutyryl chloride is corrosive and moisture-sensitive. This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All glassware must be thoroughly flame-dried before use.[4][6]

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.3 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE).

-

Cooling: Cool the suspension to 0-5 °C using an ice-water bath.

-

Reagent Addition: Add 4-chlorobutyryl chloride (1.1 equivalents) dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the internal temperature is maintained below 10 °C.[5]

-

Substrate Addition: Following the formation of the acylium ion complex, add a solution of fluorobenzene (1.0 equivalent) in the same anhydrous solvent dropwise to the reaction mixture over 30-60 minutes. The temperature should be carefully controlled to prevent it from rising above 20 °C.[4]

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress by thin-layer chromatography (TLC) until the fluorobenzene starting material is consumed.

-

Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complexes.[4][6]

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane.

-

Purification: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation or recrystallization.

Step 2: Reduction of 4-Chloro-1-(4-fluorophenyl)butan-1-one

The deoxygenation of the carbonyl group in the intermediate is the final step to produce this compound. Several robust methods exist for this transformation, with the choice depending on the substrate's sensitivity to acidic or basic conditions. The two most classic and effective methods are the Clemmensen and Wolff-Kishner reductions.[3]

Comparative Analysis of Reduction Methods

| Method | Reagents & Conditions | Advantages | Disadvantages |

| Clemmensen Reduction | Zinc Amalgam (Zn(Hg)), conc. Hydrochloric Acid (HCl), heat.[1][2] | Highly effective for aryl-alkyl ketones.[1][2] Tolerates base-sensitive functional groups. | Strongly acidic conditions can affect acid-sensitive substrates.[1] The mechanism is not fully understood.[1] |

| Wolff-Kishner Reduction | Hydrazine (N₂H₄), strong base (e.g., KOH), high-boiling solvent (e.g., diethylene glycol), heat.[7][8] | Excellent for acid-sensitive substrates.[9] The reaction is driven by the formation of stable N₂ gas.[8] | Strongly basic conditions can affect base-sensitive substrates (e.g., esters, amides).[9] Requires high temperatures.[8] |

| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Pd/C), high pressure/temperature. | Can be a cleaner method with fewer harsh reagents. | Often reduces the carbonyl to an alcohol; complete deoxygenation to the alkane can be challenging and may require harsh conditions.[10] May also affect other reducible groups. |

For the specific substrate, 4-chloro-1-(4-fluorophenyl)butan-1-one, both Clemmensen and Wolff-Kishner reductions are viable as the molecule lacks other acid- or base-sensitive groups.

Detailed Experimental Protocol: Clemmensen Reduction

-

Preparation of Zinc Amalgam: Stir zinc powder (excess) with a dilute solution of mercuric chloride (HgCl₂) in water and a few drops of concentrated HCl for 5-10 minutes. Decant the aqueous solution.[11]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the freshly prepared zinc amalgam, concentrated hydrochloric acid, water, and toluene.

-

Addition of Ketone: Add the 4-chloro-1-(4-fluorophenyl)butan-1-one intermediate to the flask.

-

Reflux: Heat the mixture to a vigorous reflux with stirring. The reaction can take several hours (12-24 h). Additional portions of concentrated HCl may need to be added periodically to maintain the acidic conditions.[11]

-

Work-up: After cooling to room temperature, separate the organic (toluene) layer. Extract the aqueous layer with toluene or diethyl ether.

-

Purification: Combine the organic extracts, wash with water and then with a saturated sodium bicarbonate solution until neutral. Dry over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. The final product, this compound, can be purified by vacuum distillation.

Detailed Experimental Protocol: Wolff-Kishner Reduction (Huang-Minlon Modification)

The Huang-Minlon modification is a convenient one-pot procedure that is widely used.[7][8]

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine the 4-chloro-1-(4-fluorophenyl)butan-1-one intermediate, diethylene glycol (solvent), hydrazine hydrate (85% solution, excess), and potassium hydroxide (KOH) pellets (excess).[8]

-

Hydrazone Formation: Heat the mixture to reflux (around 100-140 °C) for 1-2 hours to ensure the complete formation of the hydrazone intermediate.

-

Decomposition: Reconfigure the apparatus for distillation and slowly raise the temperature to distill off water and excess hydrazine. Once the temperature of the reaction mixture reaches ~200 °C, re-attach the reflux condenser.

-

Reflux: Maintain the reaction at reflux (190-200 °C) for 3-5 hours, during which the evolution of nitrogen gas will be observed.

-

Work-up: Cool the reaction mixture and dilute it with water. Transfer to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or hexane).

-

Purification: Combine the organic extracts and wash thoroughly with water to remove diethylene glycol and KOH. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting oil by vacuum distillation.

Caption: Workflow for the primary synthesis of this compound.

Alternative Synthetic Pathway

While the acylation-reduction sequence is dominant, an alternative strategy can be employed, starting from 4-(4-fluorophenyl)butanoic acid. This approach is useful if the butanoic acid derivative is more readily available or cost-effective.

-

Reduction of Carboxylic Acid: The carboxylic acid is first reduced to the corresponding primary alcohol, 4-(4-fluorophenyl)butan-1-ol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) are required for this transformation, as milder agents like sodium borohydride (NaBH₄) are ineffective against carboxylic acids.[12][13] LiAlH₄ is a powerful, non-selective reagent, while borane can offer better chemoselectivity.[14]

-

Conversion of Alcohol to Alkyl Chloride: The resulting alcohol is then converted to the final product, this compound. This is a standard nucleophilic substitution where the hydroxyl group is transformed into a good leaving group. Common reagents for this chlorination include thionyl chloride (SOCl₂) or concentrated hydrochloric acid, sometimes with a catalyst like zinc chloride.[15][16][17] Thionyl chloride is often preferred as its byproducts (SO₂ and HCl) are gases, simplifying purification.[16]

Caption: An alternative synthesis route via a carboxylic acid intermediate.

Conclusion

The synthesis of this compound is most reliably and efficiently achieved through a two-step sequence involving the Friedel-Crafts acylation of fluorobenzene with 4-chlorobutyryl chloride, followed by the complete reduction of the intermediate ketone. This pathway offers high yields and avoids common issues associated with direct alkylation. The choice between Clemmensen (acidic) and Wolff-Kishner (basic) reduction for the second step provides flexibility depending on the presence of other functional groups in more complex analogues. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers and drug development professionals engaged in the synthesis of this valuable pharmaceutical building block.

References

-

Alcohols to Alkyl Halides - Chemistry Steps. Available at: [Link]

-

Conversion of Alcohols to Alkyl Halides - Aadi's guide to Organic Chemistry. Available at: [Link]

-

Conversion of Alcohols to Alkyl Halides - JoVE. (2023-04-30). Available at: [Link]

-

Alcohol to Alkyl Halide | Preparation, Reaction & Conversion - Study.com. Available at: [Link]

-

Preparing Alkyl Halides from Alcohols - Chemistry LibreTexts. (2024-03-17). Available at: [Link]

-

Video: Conversion of Alcohols to Alkyl Halides - JoVE. (2023-04-30). Available at: [Link]

-

Clemmensen reduction - University of Calgary. Available at: [Link]

-

Clemmensen reduction - Wikipedia. Available at: [Link]

-

A Modified Clemmensen Reduction Procedure for Conversion of Aryl Ketones into Aryl Alkenes - Taylor & Francis. Available at: [Link]

-

The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions - Master Organic Chemistry. (2018-08-27). Available at: [Link]

-

Wolff–Kishner reduction - Wikipedia. Available at: [Link]

-

Reduction of carboxylic acids - Chemguide. Available at: [Link]

-

How can the synthesis and determination of 4-(4-fluorophenyl)butanoic acid be achieved? - Netinbag. Available at: [Link]

-

Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps. Available at: [Link]

-

CLEMMENSEN REDUCTION - SlideShare. Available at: [Link]

-

Reduction of Carboxylic Acids - Chemistry Steps. Available at: [Link]

-

Strategies for deoxygenation of aldehydes and ketones with hydrazine - ResearchGate. Available at: [Link]

-

Carboxylic acid - Reduction, Reactivity, Synthesis - Britannica. Available at: [Link]

-

Wolff-Kishner Reduction: Converting Carbonyls to Alkanes - WebofPharma. (2025-12-03). Available at: [Link]

-

Wolff-Kishner Reduction - Organic Chemistry Portal. Available at: [Link]

-

Carboxylic acids and derivatives | Organic chemistry | Khan Academy - YouTube. (2014-01-19). Available at: [Link]

- Method for acylating fluorobenzene - Google Patents.

-

12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction - UCLA. Available at: [Link]

-

Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates - ResearchGate. (2025-08-07). Available at: [Link]

- Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents.

-

Intramolecular Friedel-Crafts Reactions - Master Organic Chemistry. (2018-05-30). Available at: [Link]

-

Friedel-Crafts Acylation - Organic Chemistry Portal. Available at: [Link]

-

Friedel-Craft's acylation of fluorobenzene and... - ResearchGate. Available at: [Link]

- New process for friedel-crafts reaction, and catalyst therefore - Google Patents.

- Synthetic method of 1,2, 4-trifluorobenzene - Google Patents.

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. Available at: [Link]

-

4-Fluorophenibut - PubChem - NIH. Available at: [Link]

-

4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid - MDPI. Available at: [Link]

- Process for preparation of 1,2,4-trifluorobenzene and 1-chloro-3,4-difluorobenzene - Google Patents.

Sources

- 1. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 2. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. websites.umich.edu [websites.umich.edu]

- 7. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 8. Wolff-Kishner Reduction: Converting Carbonyls to Alkanes [webofpharma.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. 4-(4-BROMOPHENYL)BUTANOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 12. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 13. Carboxylic acid - Reduction, Reactivity, Synthesis | Britannica [britannica.com]

- 14. m.youtube.com [m.youtube.com]

- 15. oc.aadi.net.in [oc.aadi.net.in]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Video: Conversion of Alcohols to Alkyl Halides [jove.com]

1-(4-Chlorobutyl)-4-fluorobenzene chemical properties

An In-depth Technical Guide to 1-(4-Chlorobutyl)-4-fluorobenzene: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 54540-58-8), a key chemical intermediate in the synthesis of complex organic molecules. This document details the compound's physicochemical properties, outlines a robust multi-step synthetic pathway with detailed experimental protocols, and explores its reactivity and applications, particularly within the pharmaceutical industry. The strategic incorporation of a fluorine atom and a reactive alkyl chloride moiety makes this compound a valuable building block for drug discovery and development professionals. This guide is intended to serve as a foundational resource for researchers and scientists engaged in organic synthesis and medicinal chemistry.

Introduction and Strategic Importance

This compound is a disubstituted aromatic hydrocarbon featuring a 4-fluorophenyl group attached to a four-carbon chain terminating in a primary chloride. The true value of this intermediate lies in the strategic combination of its structural features.

The fluorophenyl motif is of paramount importance in modern medicinal chemistry. The introduction of fluorine into a drug candidate can profoundly modulate its physicochemical and pharmacokinetic properties, often leading to enhanced metabolic stability, increased lipophilicity for better membrane permeability, and improved binding affinity to target proteins.[1] The C-F bond is exceptionally strong, resisting metabolic oxidation that often deactivates drug molecules.[2]

Simultaneously, the terminal alkyl chloride provides a reactive handle for synthetic elaboration. It is an excellent electrophilic site, susceptible to nucleophilic substitution reactions, allowing for the covalent linkage of the entire 4-fluorophenylbutyl scaffold to a wide array of nucleophilic substrates, such as amines, thiols, and alcohols. This dual functionality makes this compound a versatile precursor for constructing novel therapeutic agents.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.

| Property | Value | Reference(s) |

| CAS Number | 54540-58-8 | [3] |

| Molecular Formula | C₁₀H₁₂ClF | [3] |

| Molecular Weight | 186.65 g/mol | [3] |

| Appearance | Expected to be a liquid or low-melting solid | N/A |

| Boiling Point | Data not widely available; estimated to be >200 °C | N/A |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., Toluene, DCM, THF, Ethyl Acetate) | N/A |

While a dedicated public spectrum is not available, the expected ¹H NMR signals would include distinct multiplets in the aromatic region (approximately 7.0-7.3 ppm) and a series of multiplets and triplets for the four methylene groups of the butyl chain (approximately 1.6-3.6 ppm).

Synthesis Pathway and Methodologies

A robust and logical synthesis of this compound is achieved through a three-step sequence starting from commercially available fluorobenzene. This pathway is designed for scalability and relies on well-established, high-yielding chemical transformations.

Caption: Synthetic workflow for this compound.

Step 1: Friedel-Crafts Acylation of Fluorobenzene

Causality and Expertise: This reaction is a cornerstone of C-C bond formation on aromatic rings. We employ a Friedel-Crafts acylation, which is mechanistically an electrophilic aromatic substitution.[4] Succinic anhydride is used as the acylating agent. In the presence of a strong Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), the anhydride opens to form a highly electrophilic acylium ion intermediate.[5] The electron-rich fluorobenzene ring then attacks this electrophile. Fluorine is an ortho-, para-directing group; however, due to steric hindrance, the reaction overwhelmingly yields the para-substituted product, 4-(4-fluorophenyl)-4-oxobutanoic acid.[6][7] Using an anhydride instead of an acyl chloride can sometimes offer better handling and reactivity control.

Experimental Protocol (General Procedure):

-

To a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add anhydrous aluminum chloride (2.2 eq).

-

Add dry fluorobenzene (used as both reactant and solvent, ~5-10 eq) to the flask and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add succinic anhydride (1.0 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (approx. 80-85 °C) for 2-4 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the succinic anhydride is consumed.

-

Cool the reaction mixture back to 0 °C and cautiously quench by slowly pouring it over a mixture of crushed ice and concentrated hydrochloric acid.

-

The resulting solid precipitate, 4-(4-fluorophenyl)-4-oxobutanoic acid, is collected by vacuum filtration, washed with cold water, and dried. The product can be further purified by recrystallization from a suitable solvent like ethanol/water.

Step 2: Reduction of the Keto-Acid Intermediate

Causality and Expertise: The intermediate, 4-(4-fluorophenyl)-4-oxobutanoic acid, contains two reducible functional groups: a ketone and a carboxylic acid. A complete reduction to the corresponding alkane is not desired; instead, we aim for the alcohol, 4-(4-fluorophenyl)butan-1-ol. This requires a strong reducing agent capable of reducing both functionalities. Lithium aluminum hydride (LiAlH₄) is a common choice for this transformation. Alternatively, a two-step process involving a selective ketone reduction (e.g., Wolff-Kishner or Clemmensen reduction) followed by reduction of the carboxylic acid (e.g., with borane) can be used, but a one-pot dual reduction is more efficient.[8][9]

Experimental Protocol (General Procedure):

-

In a flame-dried flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, ~2-3 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C.

-

Dissolve 4-(4-fluorophenyl)-4-oxobutanoic acid (1.0 eq) in dry THF and add it dropwise to the LiAlH₄ suspension via an addition funnel, maintaining a low temperature.

-

Once the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential, slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing the filter cake with THF.

-

Combine the filtrates and concentrate under reduced pressure to yield crude 4-(4-fluorophenyl)butan-1-ol, which can be purified by column chromatography or vacuum distillation.

Step 3: Chlorination of 4-(4-fluorophenyl)butan-1-ol

Causality and Expertise: The final step involves converting the primary alcohol into the target alkyl chloride. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose. The reaction proceeds by converting the hydroxyl group into a chlorosulfite ester, which is a superb leaving group.[10] An Sₙ2 attack by the chloride ion, either from the SOCl₂ itself or added as a salt, displaces this group.[11][12] A key advantage of using SOCl₂ is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, simplifying product isolation and purification.[13] The inclusion of a mild base like pyridine can be used to neutralize the HCl generated.[14]

Experimental Protocol (General Procedure):

-

In a flask equipped with a stirrer and reflux condenser (with a gas outlet to a scrubber), dissolve 4-(4-fluorophenyl)butan-1-ol (1.0 eq) in a suitable solvent like toluene or dichloromethane. A catalytic amount of pyridine (0.1 eq) can be added.[15]

-

Heat the solution to a gentle reflux (or maintain at room temperature depending on the chosen solvent).

-

Slowly add thionyl chloride (SOCl₂, ~1.2-1.5 eq) dropwise. Gas evolution (SO₂ and HCl) will be observed.

-

Continue heating for 1-3 hours after the addition is complete. Monitor the reaction by TLC.

-

Once the starting alcohol is consumed, cool the mixture to room temperature.

-

Carefully wash the organic solution with water, then with a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

The final product, this compound, can be purified by vacuum distillation to yield a colorless oil.

Reactivity Profile and Synthetic Applications

The synthetic utility of this compound stems from its two distinct reactive sites.

Caption: Key reactivity pathways of the title compound.

-

Nucleophilic Substitution at the Alkyl Chloride: The primary chloride is an effective electrophile for Sₙ2 reactions. This is the most common application, where the 4-fluorophenylbutyl group is introduced into a target molecule. For example, reaction with a primary or secondary amine (R₂NH) would yield a tertiary amine, a common structural motif in active pharmaceutical ingredients (APIs).

-

Electrophilic Aromatic Substitution (EAS): The fluorophenyl ring can undergo further substitution. Both the fluorine atom and the butyl side chain are ortho-, para-directing groups. While the fluorine atom is deactivating overall due to its high electronegativity (inductive effect), its ability to donate electron density via resonance makes fluorobenzene more reactive towards EAS than chlorobenzene.[16][17] This allows for late-stage functionalization of the aromatic ring if required.

Safety and Handling

While a specific safety data sheet for this compound is not widely published, data from structurally related compounds suggest appropriate handling precautions.

-

General Handling: Use in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin, eyes, and clothing.[18]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[18][19]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[18]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically designed chemical intermediate of significant value to the scientific research community, particularly in the field of drug development. Its synthesis is achievable through a logical, multi-step pathway utilizing fundamental organic reactions. The compound's dual reactivity—a nucleophilic substitution site on the alkyl chain and an electrophilic substitution site on the aromatic ring—provides immense synthetic flexibility. This guide serves as a technical resource to facilitate its synthesis and application in the creation of novel and complex molecular architectures.

References

-

Chemistry Steps. (n.d.). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Retrieved from [Link]

-

Chem LibreTexts. (2019, June 5). 9.3: Conversion of Alcohols to Alkyl Halides with SOCl₂ and PBr₃. Retrieved from [Link]

-

Chem LibreTexts. (2024, March 17). 10.5: Preparing Alkyl Halides from Alcohols. Retrieved from [Link]

-

Leah4sci. (2021, April 5). Lec11 - Conversion of Alcohols to Alkyl Halides Using SOCl2 and PBr3. YouTube. Retrieved from [Link]

-

Dr. B. (2024, June 17). CHEM 2325 Module 6: Conversion of Alcohol to Alkyl Chloride via Reaction with SOCl₂ in Pyridine. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene). Retrieved from [Link]

- Google Patents. (n.d.). CN101462931A - Method for acylating fluorobenzene.

-

ResearchGate. (n.d.). 16: Friedel-Craft's acylation of fluorobenzene and.... Retrieved from [Link]

-

Chem-Impex. (n.d.). 1-Chloro-4-fluorobenzene. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, May 2). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved from [Link]

-

Molecules. (2023). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

-

Pearson+. (2024, August 18). Explain why fluorobenzene is more reactive than chlorobenzene. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, January 4). Rate of EAS in chlorobenzene and fluorobenzene. Retrieved from [Link]

-

ResearchGate. (2025, August 6). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Retrieved from [Link]

-

Cells. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

-

PubMed Central. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Retrieved from [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. CN101462931A - Method for acylating fluorobenzene - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

- 15. 1,1'-(4-CHLOROBUTYLIDENE)BIS(4-FLUOROBENZENE) synthesis - chemicalbook [chemicalbook.com]

- 16. Explain why fluorobenzene is more reactive than chlorobenzene tow... | Study Prep in Pearson+ [pearson.com]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 18. fishersci.com [fishersci.com]

- 19. assets.thermofisher.com [assets.thermofisher.com]

1-(4-Chlorobutyl)-4-fluorobenzene CAS number 54540-58-8

An In-depth Technical Guide to 1-(4-Chlorobutyl)-4-fluorobenzene (CAS: 54540-58-8)

Introduction: A Versatile Fluorinated Building Block

This compound is a halogenated aromatic hydrocarbon that serves as a pivotal intermediate in advanced organic synthesis.[1] Its structure is uniquely characterized by two key reactive moieties: a fluorinated phenyl ring and a terminal alkyl chloride on a butyl chain.[2] This combination makes it a valuable scaffold for constructing more complex molecules, particularly in the realm of medicinal chemistry and drug discovery.

The strategic incorporation of fluorine is a cornerstone of modern pharmaceutical design, often enhancing metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[3] The chlorobutyl chain, meanwhile, provides a reactive handle for introducing a wide array of functional groups via nucleophilic substitution reactions.[4] This guide offers a comprehensive exploration of the synthesis, properties, reactivity, and analytical characterization of this compound, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are crucial for its handling, reaction design, and characterization. While extensive experimental data is not aggregated in a single public source, the following tables compile its known identifiers and predicted spectroscopic characteristics based on its structure and data from analogous compounds.[5][6]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 54540-58-8 | [7][8][9] |

| Molecular Formula | C₁₀H₁₂ClF | [7][10] |

| Molecular Weight | 186.65 g/mol | [7] |

| IUPAC Name | This compound | [11] |

| Synonyms | 4-(p-Fluorophenyl)butyl chloride, 1-Chloro-4-(4-fluorophenyl)butane | [11] |

| Canonical SMILES | C1=CC(=CC=C1CCCCCl)F | [11] |

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Expected Signals and Interpretation |

| ¹H NMR | δ ~7.2-7.0 ppm (m, 2H): Protons on the aromatic ring ortho to the butyl group. δ ~7.0-6.8 ppm (m, 2H): Protons on the aromatic ring meta to the butyl group. δ ~3.5 ppm (t, 2H): Methylene protons adjacent to the chlorine atom (-CH₂Cl). δ ~2.6 ppm (t, 2H): Benzylic methylene protons (-Ar-CH₂). δ ~1.8-1.6 ppm (m, 4H): Two central methylene protons in the butyl chain (-CH₂-CH₂-). |

| ¹³C NMR | δ ~161 ppm (d, ¹JCF ≈ 245 Hz): Aromatic carbon bonded to fluorine (C-F). δ ~138 ppm (s): Aromatic carbon bonded to the butyl chain (ipso-C). δ ~129 ppm (d, ³JCF ≈ 8 Hz): Aromatic carbons ortho to the butyl group. δ ~115 ppm (d, ²JCF ≈ 21 Hz): Aromatic carbons meta to the butyl group. δ ~45 ppm (s): Carbon bonded to chlorine (C-Cl). δ ~34 ppm (s): Benzylic carbon (Ar-C). δ ~32 ppm (s): Methylene carbon adjacent to the C-Cl carbon. δ ~28 ppm (s): Methylene carbon adjacent to the benzylic carbon. |

| Mass Spec. (EI) | m/z 186/188 (M⁺/M⁺+2): Molecular ion peaks with a ~3:1 ratio, characteristic of a monochlorinated compound. m/z 109: Base peak, corresponding to the stable fluorotropylium or fluorobenzyl cation [C₇H₆F]⁺, formed by benzylic cleavage. m/z 91: Fragment corresponding to the loss of both fluorine and chlorine, resulting in the tropylium cation [C₇H₇]⁺. |

Rational Synthesis of this compound

A logical and robust synthetic pathway to this compound proceeds in three primary stages, starting from commercially available fluorobenzene. This strategy leverages well-established, high-yielding transformations common in organic synthesis.

Diagram 1: Overall Synthetic Pathway

Caption: Key steps in the Friedel-Crafts acylation of fluorobenzene.

Step 2: Ionic Hydrogenation (Reduction)

The intermediate keto-acid contains two reducible functional groups: a ketone and a carboxylic acid. A complete reduction to the corresponding alkane is desired. Ionic hydrogenation using triethylsilane (Et₃SiH) in trifluoroacetic acid (TFA) is an effective method for reducing the ketone to a methylene group (CH₂). [12][13]This method simultaneously reduces the carboxylic acid to a primary alcohol.

Causality and Mechanistic Insight: Trifluoroacetic acid protonates the carbonyl oxygen of the ketone, making the carbon highly electrophilic. [14]Triethylsilane then delivers a hydride ion to this activated carbon, forming an alcohol intermediate. [15]Under the strongly acidic conditions, this alcohol is protonated again, leaves as water to form a stable benzylic carbocation, which is then reduced by a second equivalent of triethylsilane to the final methylene group. [13]The carboxylic acid is reduced to the alcohol under these conditions.

Step 3: Deoxychlorination

The final step is the conversion of the primary alcohol, 4-(4-fluorophenyl)butan-1-ol, into the target alkyl chloride. Treatment with thionyl chloride (SOCl₂) is a standard and highly efficient method for this transformation. [16] Causality and Mechanistic Insight: The alcohol's lone pair attacks the electrophilic sulfur atom of SOCl₂, forming a chlorosulfite intermediate. This process converts the hydroxyl group from a poor leaving group (-OH) into a very good one. [17][18]In a subsequent Sₙ2 reaction, the chloride ion generated in situ attacks the carbon atom, displacing the leaving group. [17]A key advantage of using SOCl₂ is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification. [16][19]

Reactivity and Applications in Drug Development

This compound is not typically a final product but rather a versatile precursor. Its value lies in the predictable reactivity of its terminal alkyl chloride.

-

Nucleophilic Substitution: The primary carbon-chlorine bond is susceptible to Sₙ2 reactions with a wide range of nucleophiles (e.g., amines, thiols, cyanides, azides, carboxylates). This allows for the straightforward attachment of diverse functional groups and the construction of larger, more complex molecular architectures. * Scaffold for Bioactive Molecules: The 4-fluorophenylbutyl scaffold is present in several biologically active compounds. By using the chlorobutyl handle to introduce pharmacophoric elements, researchers can synthesize libraries of novel compounds for screening against various biological targets, such as enzymes and receptors. [20]

Diagram 3: Application Workflow in Discovery Chemistry

Caption: Logical workflow for utilizing the title compound in drug discovery.

Experimental Protocols

The following protocols are illustrative and should be adapted based on laboratory safety standards and specific experimental goals. All operations should be performed in a well-ventilated fume hood.

Protocol 1: Synthesis of 4-(4-Fluorophenyl)-4-oxobutanoic Acid

-

Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.

-

Reagents: Charge the flask with anhydrous aluminum chloride (2.2 eq) and a dry, inert solvent (e.g., dichloromethane or nitrobenzene). Cool the mixture in an ice bath to 0-5 °C.

-

Addition: Add fluorobenzene (1.0 eq) to the flask. Prepare a solution of succinic anhydride (1.1 eq) in the same solvent and add it dropwise to the stirred reaction mixture over 30 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours, or until TLC indicates the consumption of starting material.

-

Workup: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. [21]6. Isolation: If a precipitate forms, collect it by vacuum filtration. If the product remains in the organic layer, separate the layers, extract the aqueous phase with the solvent, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure keto-acid.

Protocol 2: Synthesis of 4-(4-Fluorophenyl)butan-1-ol

-

Setup: In a round-bottom flask with a magnetic stirrer, dissolve 4-(4-fluorophenyl)-4-oxobutanoic acid (1.0 eq) in trifluoroacetic acid (TFA).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition: Slowly add triethylsilane (3.0-4.0 eq) to the stirred solution. Gas evolution (carbon dioxide from the carboxylic acid reduction) may be observed.

-

Reaction: After addition, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

-

Workup: Carefully neutralize the excess TFA by slowly adding the reaction mixture to a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the resulting crude oil by silica gel column chromatography to isolate the pure alcohol.

Protocol 3: Synthesis of this compound

-

Setup: Place 4-(4-fluorophenyl)butan-1-ol (1.0 eq) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: Add thionyl chloride (SOCl₂) (1.2-1.5 eq) dropwise at room temperature. A small amount of a base like pyridine (catalytic) can be added to neutralize the HCl byproduct. [17]3. Reaction: Heat the mixture to reflux (typically 50-70 °C) for 2-4 hours. The reaction progress can be monitored by TLC.

-

Workup: After cooling to room temperature, carefully pour the mixture into ice water to quench the excess SOCl₂.

-

Extraction: Extract the product with a suitable solvent (e.g., diethyl ether or dichloromethane).

-

Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and finally brine to remove any acidic impurities.

-

Isolation: Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound. Further purification can be achieved by vacuum distillation if necessary.

Safety and Handling

-

This compound: Handle with standard laboratory precautions. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [8][9]Avoid inhalation, ingestion, and skin contact.

-

Reagents: Anhydrous aluminum chloride is corrosive and reacts violently with water. [22]Thionyl chloride is toxic and corrosive. [19]Trifluoroacetic acid is a strong, corrosive acid. All of these reagents must be handled in a fume hood with appropriate PPE.

Conclusion

This compound is a strategically important synthetic intermediate whose value is derived from its dual functionality. The fluorinated aromatic ring offers a platform for creating metabolically robust compounds, while the chlorobutyl chain provides a reliable point of attachment for diverse chemical moieties. The multi-step synthesis, involving classic and modern organic reactions like Friedel-Crafts acylation and ionic hydrogenation, is well-established and scalable. For researchers in drug discovery and development, a thorough understanding of the synthesis, reactivity, and analytical profile of this compound is essential for leveraging its full potential in the creation of novel and effective therapeutic agents.

References

-

Chemistry Steps. (n.d.). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Retrieved from Chemistry Steps. [Link]

-

Lec11. (2021, April 5). Conversion of Alcohols to Alkyl Halides Using SOCl2 and PBr3 [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2024, March 17). 10.5: Preparing Alkyl Halides from Alcohols. Retrieved from Chemistry LibreTexts. [Link]

- G. A. Olah, et al. (n.d.). Reduction of carbonyl compounds promoted by silicon hydrides under the influence of trimethylsilyl-based reagents. Journal of Organic Chemistry.

- D. N. Kursanov, et al. (n.d.). Silane reductions in acidic media. VI. Mechanism of organosilane reductions of carbonyl compounds. Journal of the American Chemical Society.

-

Metaphysic Info. (2024, May 8). How does the reduction mechanism of triethylsilane and trans fatty acids work?. Retrieved from Metaphysic Info. [Link]

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from Master Organic Chemistry. [Link]

-

Yufeng. (n.d.). Why is Thionyl chloride preferred in the preparation of alkyl halide using alcohol?. Retrieved from Yufeng. [Link]

-

Metaphysic Info. (n.d.). How can the synthesis and determination of 4-(4-fluorophenyl)butanoic acid be achieved?. Retrieved from Metaphysic Info. [Link]

-

Organic Chemistry Portal. (n.d.). C=O reduction to CH2. Retrieved from Organic Chemistry Portal. [Link]

-

PubChem. (n.d.). 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene). Retrieved from PubChem. [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes. [Link]

-

Chemistry Stack Exchange. (2016, May 2). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved from Chemistry Stack Exchange. [Link]

-

Henkel. (n.d.). SAFETY DATA SHEET - 54540. Retrieved from Henkel. [Link]

-

Vedantu. (n.d.). What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of AlCl3?. Retrieved from Vedantu. [Link]

-

Monogel. (2023, March 6). Safety Data Sheet. Retrieved from Monogel. [Link]

-

CAS Common Chemistry. (n.d.). This compound. Retrieved from CAS Common Chemistry. [Link]

-

Wikipedia. (n.d.). Reductions with hydrosilanes. Retrieved from Wikipedia. [Link]

- ACS Publications. (n.d.). Fluorine in drug discovery: Role, design and case studies. ACS Medicinal Chemistry Letters.

- Google Patents. (n.d.). WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from Organic Chemistry Portal. [Link]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from PubMed Central. [Link]

-

PubChem. (n.d.). 1-Chloro-4-fluorobutane. Retrieved from PubChem. [Link]

-

PubChem. (n.d.). This compound. Retrieved from PubChem. [Link]

-

Chemistry Stack Exchange. (2016, January 4). Rate of EAS in chlorobenzene and fluorobenzene. Retrieved from Chemistry Stack Exchange. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. combi-blocks.com [combi-blocks.com]

- 9. chemscene.com [chemscene.com]

- 10. This compound | C10H12ClF | CID 3016889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CAS Common Chemistry [commonchemistry.cas.org]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. C=O reduction to CH2 - Wordpress [reagents.acsgcipr.org]

- 14. How does the reduction mechanism of triethylsilane and trans fatty acids work?_Chemicalbook [chemicalbook.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 18. m.youtube.com [m.youtube.com]

- 19. Why is Thionyl chloride preferred in the preparation of alkyl halide using alcohol? [yufenggp.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Data of 1-(4-Chlorobutyl)-4-fluorobenzene: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 1-(4-Chlorobutyl)-4-fluorobenzene, a key intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with data from analogous structures to offer a predictive yet robust characterization. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, providing not only the anticipated data but also the underlying rationale for the spectral features.

Molecular Structure and Overview

This compound possesses a molecular formula of C₁₀H₁₂ClF and a molecular weight of approximately 186.65 g/mol .[1] The structure features a 4-fluorophenyl group attached to a four-carbon alkyl chain terminating in a chlorine atom. This combination of an aromatic ring, alkyl chain, and two different halogen substituents gives rise to a unique spectroscopic fingerprint, which is invaluable for its identification and characterization.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide distinct and complementary information.

¹H NMR Spectroscopy

The proton NMR spectrum will be characterized by signals from both the aromatic and the aliphatic regions. The fluorine substituent on the benzene ring will introduce characteristic splitting patterns.

Predicted ¹H NMR Data (in CDCl₃):

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| H-aromatic (ortho to F) | ~7.15 | Triplet (apparent) | 2H | J(H,H) ≈ 8.7, J(H,F) ≈ 8.7 |

| H-aromatic (meta to F) | ~6.95 | Triplet (apparent) | 2H | J(H,H) ≈ 8.7, J(H,F) ≈ 5.5 |

| H-4 (CH₂) | ~3.55 | Triplet | 2H | J(H,H) ≈ 6.5 |

| H-1 (CH₂) | ~2.60 | Triplet | 2H | J(H,H) ≈ 7.5 |

| H-2, H-3 (CH₂) | ~1.80 - 1.60 | Multiplet | 4H | - |

Interpretation and Rationale:

-

Aromatic Protons: The aromatic region will display two signals due to the symmetry of the para-substituted ring. The protons ortho to the fluorine atom are expected to appear as a triplet of doublets, which often simplifies to an apparent triplet, around 7.15 ppm. The protons meta to the fluorine will also appear as a triplet of doublets, or an apparent triplet, at a slightly more upfield position (~6.95 ppm) due to the electron-donating effect of the fluorine. The characteristic coupling to the ¹⁹F nucleus is a key diagnostic feature.

-

Aliphatic Protons:

-

The methylene group attached to the chlorine atom (H-4) will be the most downfield of the aliphatic protons (~3.55 ppm) due to the deshielding effect of the electronegative chlorine. It will appear as a triplet, coupled to the adjacent methylene group.

-

The benzylic protons (H-1) will be deshielded by the aromatic ring and appear as a triplet around 2.60 ppm.

-

The two central methylene groups (H-2 and H-3) will have overlapping signals in the more upfield region of ~1.80 - 1.60 ppm, likely appearing as a complex multiplet.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show ten distinct signals, four for the aromatic carbons and six for the butyl chain carbons. The fluorine substituent will cause characteristic splitting of the aromatic carbon signals due to C-F coupling.

Predicted ¹³C NMR Data (in CDCl₃):

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) |

| C-aromatic (ipso to F) | ~161.5 | Doublet, ¹J(C,F) ≈ 245 Hz |

| C-aromatic (ipso to butyl) | ~137.5 | Doublet, ⁴J(C,F) ≈ 3 Hz |

| C-aromatic (ortho to F) | ~129.5 | Doublet, ²J(C,F) ≈ 8 Hz |

| C-aromatic (meta to F) | ~115.0 | Doublet, ³J(C,F) ≈ 21 Hz |

| C-4 (CH₂) | ~44.5 | Singlet |

| C-1 (CH₂) | ~34.0 | Singlet |

| C-2 (CH₂) | ~31.0 | Singlet |

| C-3 (CH₂) | ~28.0 | Singlet |

Interpretation and Rationale:

-

Aromatic Carbons: The carbon directly attached to the fluorine atom will be significantly downfield and exhibit a large one-bond coupling constant (¹J(C,F)). The other aromatic carbons will also show smaller couplings to the fluorine atom, which is a powerful tool for unambiguous assignment. The carbon attached to the butyl group will be a quaternary carbon with a smaller coupling to fluorine.[2][3][4]

-

Aliphatic Carbons: The chemical shifts of the aliphatic carbons are influenced by their proximity to the chlorine atom and the aromatic ring. The carbon attached to chlorine (C-4) will be the most deshielded. The benzylic carbon (C-1) will also be downfield compared to the other two methylene carbons (C-2 and C-3).

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and the solvent signal (CDCl₃) at 77.16 ppm for ¹³C.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrum Data (Electron Ionization - EI):

| m/z | Predicted Fragment | Interpretation |

| 186/188 | [M]⁺• | Molecular ion peak. The M+2 peak at m/z 188 with ~1/3 the intensity of the M peak is characteristic of the presence of one chlorine atom. |

| 109 | [C₇H₆F]⁺ | Loss of the chlorobutyl chain via benzylic cleavage, forming the fluorotropylium ion. This is expected to be the base peak. |

| 91 | [C₇H₇]⁺ | Loss of a fluorine atom from the tropylium ion. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Interpretation and Rationale:

Upon electron ionization, this compound will form a molecular ion ([M]⁺•) at m/z 186. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic peak ([M+2]⁺•) will be observed at m/z 188 with roughly one-third the intensity of the molecular ion peak.[5]

The most prominent fragmentation pathway for alkylbenzenes is benzylic cleavage.[6][7] This would result in the loss of a chlorobutyl radical to form a highly stable fluorotropylium cation at m/z 109, which is predicted to be the base peak in the spectrum. Further fragmentation of this ion can lead to other characteristic aromatic fragments. Cleavage of the C-Cl bond is also possible, leading to a fragment at m/z 151.[8]

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatography (GC-MS) system for separation and analysis.

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV to induce fragmentation and generate a reproducible mass spectrum.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and all significant fragment ions.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak, the isotopic pattern for chlorine, and the major fragment ions to confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2960-2850 | C-H stretch | Aliphatic (CH₂) |

| 1600-1585, 1500-1400 | C=C stretch | Aromatic ring |

| ~1220 | C-F stretch | Aryl-F |

| 800-600 | C-Cl stretch | Alkyl-Cl |

| 900-675 | C-H out-of-plane bend | Aromatic (para-substituted) |

Interpretation and Rationale:

-

Aromatic Features: The spectrum will show characteristic C-H stretching vibrations for the aromatic protons just above 3000 cm⁻¹.[9][10] The in-ring C=C stretching vibrations will appear as a series of bands in the 1600-1400 cm⁻¹ region.[2][3][4] A strong out-of-plane C-H bending band in the 900-675 cm⁻¹ region will be indicative of the para-substitution pattern.

-

Aliphatic Features: Strong C-H stretching bands for the methylene groups of the butyl chain will be observed just below 3000 cm⁻¹.

-

Halogen Features: A strong absorption band corresponding to the C-F stretch is expected around 1220 cm⁻¹. The C-Cl stretching vibration will appear in the fingerprint region, typically between 800 and 600 cm⁻¹.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a neat liquid between two salt plates (e.g., NaCl or KBr) or as a dilute solution in a suitable solvent (e.g., CCl₄) in an IR-transparent cell.

-

Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder or the pure solvent first, which is then automatically subtracted from the sample spectrum.

-

Data Analysis: Analyze the resulting spectrum to identify the characteristic absorption bands corresponding to the different functional groups in the molecule.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the identification and characterization of this compound. By combining the predictive power of ¹H and ¹³C NMR, the structural fragmentation information from mass spectrometry, and the functional group identification from IR spectroscopy, researchers can confidently verify the structure and purity of this important chemical intermediate. The detailed protocols and interpretations serve as a valuable resource for scientists engaged in synthetic chemistry and drug discovery.

References

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Wikipedia. (2023, December 27). Alkylbenzene. Retrieved from [Link]

-

Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

-

JoVE. (2024, December 5). Video: Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for - The Royal Society of Chemistry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

-

YouTube. (2023, May 11). Fragmentation of Alkyl halide & Ether| Mass spectroscopy. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Study on alkyl group structure of heavy alkyl benzene with electrospray ionization mass spectrometry. Retrieved from [Link]

-

CORE. (n.d.). Mass spectrometry of alkylbenzenes and related compounds. Part 11. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions). Retrieved from [Link]

-

Wikipedia. (2024, November 28). Fragmentation (mass spectrometry). Retrieved from [Link]

-

University of Manitoba. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, (4-chlorobutyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). Benzene, 1-chloro-4-fluoro-. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 1-(chloromethyl)-4-fluoro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Open Access LMU. (n.d.). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit. Retrieved from [Link]

-

ChemRxiv. (2022, February 17). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Various Alkyl, Aryl and Hetero Aryl Substituted Hydrazines and Study of their Biological Activity. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, chloro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 1-chloro-4-(trifluoromethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-2-fluorobenzene. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, (4-chlorobutyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 1-chloro-4-fluoro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 1-chloro-4-(trifluoromethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

An In-Depth Technical Guide to 1-(4-Chlorobutyl)-4-fluorobenzene: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 1-(4-chlorobutyl)-4-fluorobenzene, a halogenated aromatic hydrocarbon of significant interest to researchers, scientists, and professionals in the field of drug development. Its unique molecular architecture, featuring a reactive chlorobutyl chain and a fluorinated phenyl ring, positions it as a versatile building block in the synthesis of novel therapeutic agents. This document will delve into its synthesis, analytical characterization, and potential applications, offering field-proven insights and detailed methodologies.

Molecular Structure and Physicochemical Properties

This compound possesses the chemical formula C₁₀H₁₂ClF and a molecular weight of 186.65 g/mol .[1] The molecule consists of a benzene ring monosubstituted with a fluorine atom at position 4, and a four-carbon butyl chain with a terminal chlorine atom at position 1. The presence of both fluorine and chlorine atoms significantly influences the molecule's reactivity and physicochemical properties, making it a valuable synthon in medicinal chemistry. The electronegative fluorine atom can modulate properties such as metabolic stability and binding affinity, while the reactive chlorobutyl group provides a handle for further chemical modifications.[2][3]

| Property | Value | Source |

| CAS Number | 54540-58-8 | [1] |

| Molecular Formula | C₁₀H₁₂ClF | [1] |

| Molecular Weight | 186.65 g/mol | [1] |

| Appearance | Expected to be a liquid | Inferred from similar structures |

| Boiling Point | Not available | |

| Density | Not available |

Strategic Synthesis of this compound

The synthesis of this compound can be strategically approached through a multi-step pathway, commencing with the electrophilic aromatic substitution on fluorobenzene, followed by reduction and subsequent halogenation. This approach allows for the controlled introduction of the desired functional groups.

A plausible and efficient synthetic route involves three key stages:

-

Friedel-Crafts Acylation: Reaction of fluorobenzene with succinic anhydride in the presence of a Lewis acid catalyst to form 4-(4-fluorophenyl)-4-oxobutanoic acid.

-

Reduction: Conversion of the keto-acid intermediate to 4-(4-fluorophenyl)butan-1-ol, reducing both the ketone and carboxylic acid functionalities.

-

Chlorination: Transformation of the hydroxyl group of the alcohol to a chloride to yield the final product, this compound.[4]

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of 4-(4-fluorophenyl)-4-oxobutanoic acid (Friedel-Crafts Acylation)

This protocol describes the acylation of fluorobenzene with succinic anhydride using aluminum chloride as the catalyst.[5][6]

Materials:

-

Fluorobenzene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry, thiophene-free benzene (as solvent)

-

Crushed ice

-

Concentrated hydrochloric acid

-

Water

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Stirring apparatus

-

Oil bath

-

Filtration apparatus

Procedure:

-

In a three-necked flask, combine succinic anhydride and dry benzene.

-

With stirring, add powdered anhydrous aluminum chloride in one portion. An exothermic reaction with the evolution of hydrogen chloride will occur.

-

Heat the mixture in an oil bath and maintain at reflux for 30 minutes with continuous stirring.

-

After the reflux period, cool the flask in a cold water bath.

-

Slowly add water through a dropping funnel.

-

Remove the excess benzene via steam distillation.

-

Acidify the remaining solution with concentrated hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash with hot water, and dry to obtain 4-(4-fluorophenyl)-4-oxobutanoic acid.

Experimental Protocol: Reduction of 4-(4-fluorophenyl)-4-oxobutanoic acid

The reduction of both the ketone and carboxylic acid can be achieved in a single step using a strong reducing agent or in a two-step sequence. A common method for the complete reduction of the carbonyl group is the Wolff-Kishner reduction.[7][8][9][10]

Materials:

-

4-(4-fluorophenyl)-4-oxobutanoic acid

-

Hydrazine hydrate (85%)

-

Potassium hydroxide (KOH)

-

Diethylene glycol (solvent)

-

Concentrated hydrochloric acid

-

Water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Distillation head

-

Heating mantle

Procedure (Huang-Minlon Modification of Wolff-Kishner Reduction): [9]

-

In a round-bottom flask, combine 4-(4-fluorophenyl)-4-oxobutanoic acid, diethylene glycol, hydrazine hydrate, and potassium hydroxide pellets.

-

Heat the mixture to 130-140 °C for 1 hour under reflux.

-

Replace the reflux condenser with a distillation head and slowly raise the temperature to 190-200 °C to distill off water and excess hydrazine.

-

Once distillation ceases, replace the distillation head with the reflux condenser and maintain the temperature at 190-200 °C for an additional 3-4 hours.

-

Cool the reaction mixture and dilute with water.

-

Acidify with concentrated hydrochloric acid to precipitate the product, 4-(4-fluorophenyl)butanoic acid.

-

Filter, wash with water, and dry.

Further reduction of the carboxylic acid to the alcohol can be achieved using reagents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).[11]

Experimental Protocol: Conversion of 4-(4-fluorophenyl)butan-1-ol to this compound

The final step involves the conversion of the primary alcohol to an alkyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Materials:

-

4-(4-fluorophenyl)butan-1-ol

-

Thionyl chloride (SOCl₂)

-

Pyridine (catalyst)

-

Toluene (solvent)

Procedure:

-

In a round-bottom flask, dissolve 4-(4-fluorophenyl)butan-1-ol in toluene and add a catalytic amount of pyridine.

-

Slowly add thionyl chloride to the solution at room temperature.

-

Heat the reaction mixture to reflux for 2-3 hours.

-

Cool the mixture and carefully quench with water.

-

Separate the organic layer, wash with sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by vacuum distillation to obtain this compound.

An alternative, high-yield synthesis for a similar compound involves the reduction of the corresponding ketone using triethylsilane and trifluoroacetic acid.[1] This method could potentially be adapted for the direct conversion of 4-chloro-1-(4-fluorophenyl)butan-1-one to this compound.

Analytical Characterization